molecular formula C18H26N2O4S2 B2511188 1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone CAS No. 1428358-42-2

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone

Cat. No. B2511188
CAS RN: 1428358-42-2
M. Wt: 398.54
InChI Key: NLWPTMZHGYYKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone, also known as MTSES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfhydryl-reactive compound that has been used in various biochemical and physiological studies.

Scientific Research Applications

Electrophilic Reactions

Phenyl sulfonylacetophenone participates in electrophilic reactions, such as halogenation, alkylation, arylation, and heteroarylation. Additionally, it is involved in Diels–Alder condensation with aldehydes and desulfonylation reactions .

Halomethyl Sulfones and Biological Properties

Agrochemicals and Pest Control

Considering its biological activities, phenyl sulfonylacetophenone derivatives might find applications in agrochemicals or as environmentally friendly pest control agents.

properties

IUPAC Name

1-[4-[[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-15(21)16-3-5-18(6-4-16)26(22,23)20-7-2-12-25-14-17(20)13-19-8-10-24-11-9-19/h3-6,17H,2,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWPTMZHGYYKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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